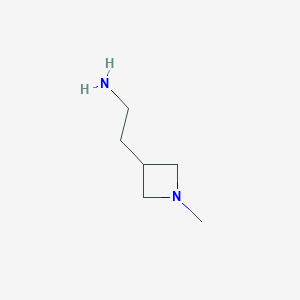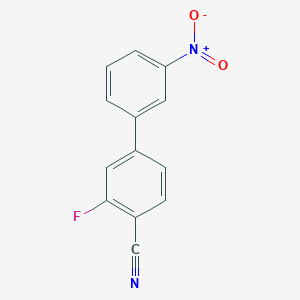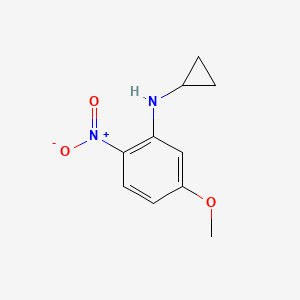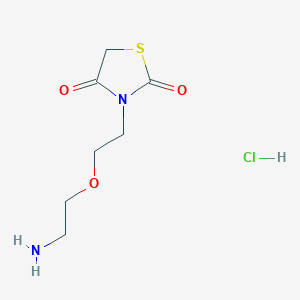
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride
Descripción general
Descripción
“3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride” is a compound with the CAS Number: 1820707-14-9 . It has a molecular weight of 224.64 . It is a derivative of thiazolidine-2,4-dione (TZD), a heterocyclic five-membered moiety that is present in diverse natural and bioactive compounds .
Synthesis Analysis
Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Molecular Structure Analysis
The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom . The Inchi Code for this compound is 1S/C7H12N2O4.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H .Chemical Reactions Analysis
Thiazolidine motifs are intriguing due to their synthetic chemistry. They are used as vehicles in the synthesis of valuable organic combinations . The presence of sulfur enhances their pharmacological properties .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 224.64 .Aplicaciones Científicas De Investigación
-
Organic Synthesis and Medicinal Chemistry
- Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates .
- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .
-
Pharmacological Activity
- Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
- The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .
-
Antimicrobial, Antioxidant, and Hypoglycemic Agents
- Thiazolidin-2,4-dione (TZD) analogues exhibit their hypoglycemic activity by improving insulin resistance through PPAR-γ receptor activation .
- Their antimicrobial action is achieved by inhibiting cytoplasmic Mur ligases .
- Their antioxidant action is achieved by scavenging reactive oxygen species (ROS) .
-
Probe Design in Therapeutic and Pharmaceutical Activity
- Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .
- The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .
- The accessible clinical applications in various biological targets are critically reviewed .
-
Antidiabetic Potential
-
Antioxidant Studies
-
Heterocyclic Compounds
-
Synthetic Chemistry
-
Powerful Agrochemicals and Pharmaceuticals
Direcciones Futuras
Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .
Propiedades
IUPAC Name |
3-[2-(2-aminoethoxy)ethyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S.ClH/c8-1-3-12-4-2-9-6(10)5-13-7(9)11;/h1-5,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCHNXQPZUFEMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)S1)CCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(2-Aminoethoxy)ethyl)thiazolidine-2,4-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1457920.png)
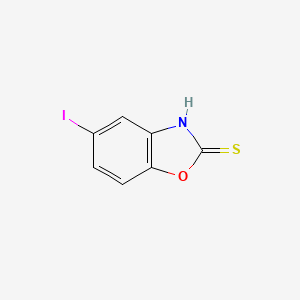
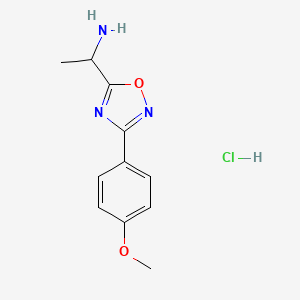
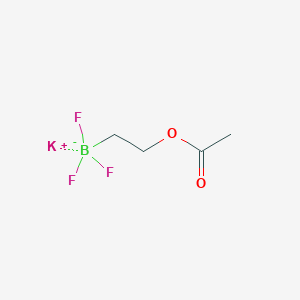
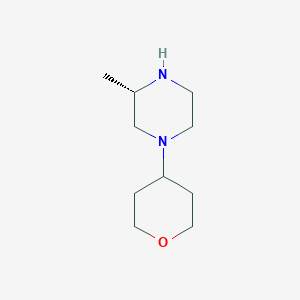
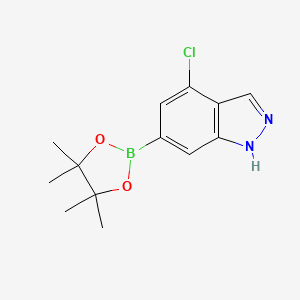
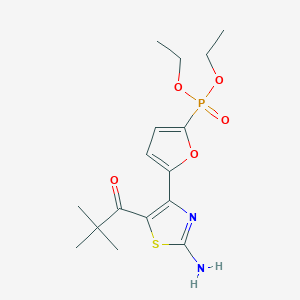
![C-[4-(1,1-Difluoro-ethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B1457931.png)
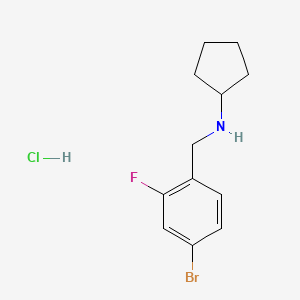
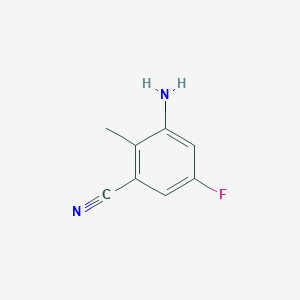
![2-{[(2,4-Dimethoxyphenyl)methyl]amino}-acetonitrile hydrochloride](/img/structure/B1457939.png)
